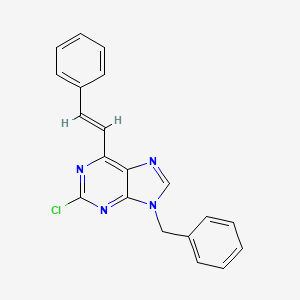
9-Benzyl-2-chloro-6-styryl-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Benzyl-2-chloro-6-styryl-9H-purine is a heterocyclic aromatic compound with the molecular formula C20H15ClN4 and a molecular weight of 346.81 g/mol This compound is part of the purine family, which is known for its significant role in various biological processes
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzyl-2-chloro-6-styryl-9H-purine typically involves the reaction of 2-chloro-6-styryl-9H-purine with benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the purine ring.
Addition Reactions: The styryl group allows for addition reactions, particularly with electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents such as methanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the chloro group.
科学的研究の応用
Chemistry: 9-Benzyl-2-chloro-6-styryl-9H-purine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine: In biological research, this compound is studied for its potential as a therapeutic agent. Its purine structure is similar to that of nucleotides, making it a candidate for drug development targeting various diseases, including cancer and viral infections.
Industry: While its industrial applications are limited, the compound’s role in research can lead to the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 9-Benzyl-2-chloro-6-styryl-9H-purine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, due to its structural similarity to naturally occurring purines. These interactions can modulate biological pathways, potentially leading to therapeutic effects .
類似化合物との比較
2-Chloro-6-styryl-9H-purine: Lacks the benzyl group, making it less hydrophobic.
9-Benzyl-2-chloro-9H-purine:
Uniqueness: 9-Benzyl-2-chloro-6-styryl-9H-purine’s combination of benzyl and styryl groups makes it unique in terms of its chemical reactivity and potential biological activity. This dual functionality allows for a broader range of applications in research and potential therapeutic uses.
特性
分子式 |
C20H15ClN4 |
|---|---|
分子量 |
346.8 g/mol |
IUPAC名 |
9-benzyl-2-chloro-6-[(E)-2-phenylethenyl]purine |
InChI |
InChI=1S/C20H15ClN4/c21-20-23-17(12-11-15-7-3-1-4-8-15)18-19(24-20)25(14-22-18)13-16-9-5-2-6-10-16/h1-12,14H,13H2/b12-11+ |
InChIキー |
SPGMYMVJTAHJGP-VAWYXSNFSA-N |
異性体SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)Cl)/C=C/C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)Cl)C=CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


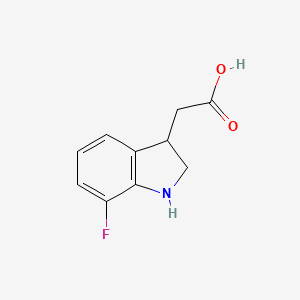

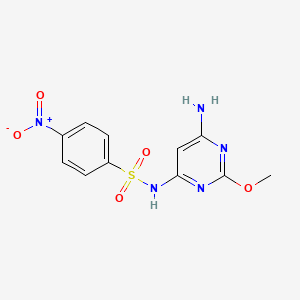


![Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate](/img/structure/B12933911.png)
![12-hydroxy-1,10-bis(2,3,4,5,6-pentamethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12933919.png)

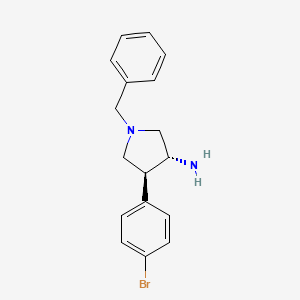
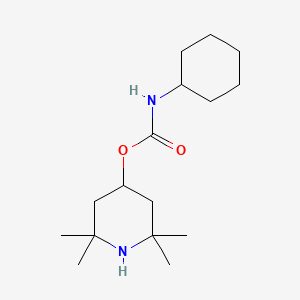



![tert-Butyl 3-(5-bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B12933958.png)
